5-(Trifluoromethyl)thiophene-3-carbonitrile

Medicinal Chemistry Kinase Inhibition CNS Drug Discovery

5-(Trifluoromethyl)thiophene-3-carbonitrile (CAS 96518-83-1) is a heterocyclic aromatic compound of the substituted thiophene class, characterized by a 3‑cyano group and a 5‑trifluoromethyl substituent on the thiophene core. With a molecular weight of 177.15 g/mol and a computed XLogP3-AA of 2.2 , the compound occupies a favorable property space for CNS drug discovery applications.

Molecular Formula C6H2F3NS
Molecular Weight 177.15 g/mol
CAS No. 96518-83-1
Cat. No. B3390337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)thiophene-3-carbonitrile
CAS96518-83-1
Molecular FormulaC6H2F3NS
Molecular Weight177.15 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C#N)C(F)(F)F
InChIInChI=1S/C6H2F3NS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3H
InChIKeyOHMBUMZOVOFRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)thiophene-3-carbonitrile (CAS 96518-83-1): Procurement-Ready Heterocyclic Building Block with JNK Inhibitor SAR Validation


5-(Trifluoromethyl)thiophene-3-carbonitrile (CAS 96518-83-1) is a heterocyclic aromatic compound of the substituted thiophene class, characterized by a 3‑cyano group and a 5‑trifluoromethyl substituent on the thiophene core [1]. With a molecular weight of 177.15 g/mol and a computed XLogP3-AA of 2.2 [2], the compound occupies a favorable property space for CNS drug discovery applications [3]. Its positioning as a tri‑substituted thiophene scaffold has been explicitly validated in structure‑activity relationship (SAR) studies for JNK3 inhibitors, where optimization of the thiophene 4‑position and N‑aryl acetamide region yielded single‑digit nanomolar compounds with demonstrated oral bioavailability and brain penetration [3]. The compound is commercially available from reputable suppliers at ≥95% purity and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis [4].

Why 5-(Trifluoromethyl)thiophene-3-carbonitrile Cannot Be Interchanged with Other Thiophene Carbonitriles


The regiospecific placement of both the trifluoromethyl (‑CF₃) and cyano (‑CN) groups on the thiophene ring dictates the compound's electronic distribution, metabolic stability, and reactivity profile. Substituting with an isomer—such as 2‑(trifluoromethyl)thiophene‑3‑carbonitrile or 5‑(trifluoromethyl)thiophene‑2‑carbonitrile—fundamentally alters the electron‑withdrawing vector and the nucleophilic/electrophilic character at reactive positions . In medicinal chemistry contexts, the 3‑carbonitrile substitution pattern has been specifically leveraged in tri‑substituted thiophene JNK3 inhibitors to achieve nanomolar potency and brain penetration [1]. For synthetic applications, the 5‑positioned ‑CF₃ group combined with the 3‑positioned ‑CN creates a distinct cross‑coupling partner for palladium‑catalyzed reactions that differ substantially from other regioisomers in terms of regioselectivity and reaction yields [2]. Generic substitution without confirming the exact CAS 96518-83-1 regioisomer therefore introduces uncontrolled variability in both biological and synthetic outcomes.

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)thiophene-3-carbonitrile (CAS 96518-83-1)


JNK3 Inhibitory Activity: Single-Digit Nanomolar Potency Achieved with 3-Carbonitrile Scaffold

In a comprehensive SAR study of tri‑substituted thiophene JNK3 inhibitors, the 3‑carbonitrile substitution pattern (exemplified by the core of 5‑(trifluoromethyl)thiophene‑3‑carbonitrile) was essential for achieving single‑digit nanomolar inhibitory activity [1]. Optimization of the 4‑position of the thiophene ring, combined with N‑aryl acetamide modifications, yielded compound 47 with an IC₅₀ value in the single‑digit nanomolar range against JNK3 [1]. This potency enabled oral dosing in a kainic acid mouse model with in vivo JNK inhibition confirmed by phospho‑c‑jun reduction [1].

Medicinal Chemistry Kinase Inhibition CNS Drug Discovery

Lipophilicity Advantage: XLogP3-AA of 2.2 Enables Superior CNS Drug-Likeness

The computed lipophilicity of 5‑(trifluoromethyl)thiophene‑3‑carbonitrile (XLogP3-AA = 2.2) [1] falls within the optimal CNS drug range (1–3), providing a distinct advantage over non‑fluorinated thiophene‑3‑carbonitrile analogs [2]. Thiophene‑3‑carbonitrile (MW 109.15, no ‑CF₃ group) has a substantially lower logP (~0.8 estimated) [3], making it less suitable for passive BBB penetration. The introduction of the ‑CF₃ group in the target compound increases lipophilicity by approximately 1.4 log units while maintaining a topological polar surface area (TPSA) of 52 Ų, which remains below the CNS threshold of 60–70 Ų [1].

ADME Blood-Brain Barrier Permeability Physicochemical Profiling

Electron-Withdrawing Profile: 5-CF₃ and 3-CN Dual Substitution Creates a Distinct Cross-Coupling Partner

The regiospecific combination of a 5‑positioned trifluoromethyl group (strong ‑I effect) and a 3‑positioned cyano group (strong ‑I and ‑M effects) in 5‑(trifluoromethyl)thiophene‑3‑carbonitrile creates an electron‑deficient thiophene ring with a distinctive reactivity profile . This electron‑withdrawing character activates the ring toward nucleophilic aromatic substitution (SNAr) at the 2‑ and 4‑positions, whereas the 2‑regioisomer (5‑(trifluoromethyl)thiophene‑2‑carbonitrile) concentrates electron deficiency at the 3‑ and 4‑positions, leading to different regioselectivity in palladium‑catalyzed cross‑coupling reactions . The 3‑carbonitrile orientation enables efficient Suzuki‑Miyaura and Sonogashira couplings at the thiophene 2‑position with reported yields typically 70–85% under standard conditions [1].

Synthetic Chemistry Cross-Coupling Electron-Withdrawing Groups

Metabolic Stability Alert: CYP2C19 Mechanism-Based Inhibition Data Informs Procurement Decisions

Thiophene‑containing compounds, including those bearing a 3‑carbonitrile moiety, are established structural alerts for cytochrome P450‑dependent bioactivation leading to reactive metabolites [1]. Mechanism‑based inhibition (MBI) data for structurally related 2‑aroylthiophenes demonstrate measurable inhibition of human CYP2C19 as assessed by 5‑hydroxylation activity [2]. While direct MBI data for 5‑(trifluoromethyl)thiophene‑3‑carbonitrile are not currently available, the thiophene S‑oxidation and epoxidation pathways that generate electrophilic intermediates are well‑characterized for the thiophene‑3‑carbonitrile pharmacophore class [1]. This class‑level alert informs lead optimization strategies: compounds derived from this scaffold should undergo early CYP inhibition screening and reactive metabolite trapping assays to mitigate toxicity risks.

Drug Metabolism Cytochrome P450 Toxicology

Purity Specification: ≥95% Enables Direct Use Without Additional Purification

5‑(Trifluoromethyl)thiophene‑3‑carbonitrile (CAS 96518-83-1) is commercially available from multiple reputable suppliers at a minimum purity specification of ≥95% [REFS-1, REFS-2]. This specification meets or exceeds the typical purity requirements for building block intermediates in medicinal chemistry and agrochemical synthesis . For comparison, some lower‑cost thiophene‑3‑carbonitrile derivatives are offered at 90–92% purity, necessitating additional purification steps (e.g., column chromatography or recrystallization) prior to use in sensitive reactions such as palladium‑catalyzed cross‑couplings, where impurities can poison catalysts and reduce yields .

Procurement Quality Control Synthetic Chemistry

Multidisciplinary Application Breadth: Agrochemical Fungicide Patents Expand Utility Beyond Pharma

Substituted thiophene derivatives structurally related to 5‑(trifluoromethyl)thiophene‑3‑carbonitrile have been patented as agricultural and horticultural fungicides with demonstrated efficacy against a broad spectrum of crop diseases [1]. The patented thiophene derivatives exhibit excellent control effects on gray mold (Botrytis cinerea), powdery mildew (Erysiphales), and rust pathogens (Pucciniales), and are reported to be effective against fungal strains resistant to conventional fungicides [1]. While the specific efficacy data for the unsubstituted 5‑(trifluoromethyl)thiophene‑3‑carbonitrile core are not disclosed in the patent, the structural motif is central to the claimed general formula (1), establishing its relevance as a building block for agrochemical fungicide development [1].

Agrochemicals Fungicide Crop Protection

Validated Application Scenarios for 5-(Trifluoromethyl)thiophene-3-carbonitrile (CAS 96518-83-1)


JNK3 Inhibitor Lead Optimization Programs Requiring CNS Penetration

Based on the SAR evidence demonstrating that the 3‑carbonitrile tri‑substituted thiophene scaffold can achieve single‑digit nanomolar JNK3 inhibition with oral bioavailability and brain penetration [1], this compound is ideally suited as a core building block for kinase inhibitor programs targeting neurodegenerative or neuroinflammatory conditions. The XLogP3-AA of 2.2 and TPSA of 52 Ų [2] align with CNS drug‑likeness criteria, supporting procurement for CNS‑focused medicinal chemistry campaigns.

Building Block for Agrochemical Fungicide Development Targeting Resistant Strains

The compound's structural motif is claimed in patents for agricultural fungicides effective against gray mold, powdery mildew, and rust pathogens, including strains resistant to conventional treatments [3]. This makes it a procurement priority for agrochemical discovery teams seeking novel thiophene‑based fungicidal scaffolds with potentially differentiated resistance profiles.

Synthetic Intermediates for Palladium-Catalyzed Cross-Coupling Libraries

The dual electron‑withdrawing 5‑CF₃ and 3‑CN substitution pattern activates the thiophene ring for predictable nucleophilic aromatic substitution and cross‑coupling at the 2‑position [4]. With commercial purity ≥95% , the compound is ready for direct use in Suzuki‑Miyaura and Sonogashira reactions without additional purification, enabling efficient parallel synthesis of diverse compound libraries.

Early-Stage ADME/Tox Screening for Thiophene Bioactivation Liability

Given the established class‑level alert for CYP‑dependent bioactivation of thiophene‑3‑carbonitriles to reactive metabolites [5], this compound serves as a representative scaffold for building ADME/Tox screening panels. Procurement for reactive metabolite trapping assays and CYP inhibition studies enables early de‑risking of thiophene‑containing lead series.

Technical Documentation Hub

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